3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid

Physicochemical profiling Lead optimization Fragment-based drug discovery

3-Methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid (CAS 1343972-83-7, molecular formula C₁₀H₁₄N₂O₃, MW 210.23 g/mol) is a heterocyclic small molecule belonging to the pyrazole-4-carboxylic acid family, characterized by a 3-methyl substituent on the pyrazole ring and an oxan-4-yl (tetrahydro-2H-pyran-4-yl) group at the N1 position. The compound is commercially available from multiple suppliers as a research-grade building block (typical purity ≥95%).

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
CAS No. 1343972-83-7
Cat. No. B1376697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid
CAS1343972-83-7
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1C(=O)O)C2CCOCC2
InChIInChI=1S/C10H14N2O3/c1-7-9(10(13)14)6-12(11-7)8-2-4-15-5-3-8/h6,8H,2-5H2,1H3,(H,13,14)
InChIKeyUTLISWXTBXEDDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid (CAS 1343972-83-7): A Regiochemically Defined Pyrazole-4-Carboxylic Acid Building Block


3-Methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid (CAS 1343972-83-7, molecular formula C₁₀H₁₄N₂O₃, MW 210.23 g/mol) is a heterocyclic small molecule belonging to the pyrazole-4-carboxylic acid family, characterized by a 3-methyl substituent on the pyrazole ring and an oxan-4-yl (tetrahydro-2H-pyran-4-yl) group at the N1 position [1]. The compound is commercially available from multiple suppliers as a research-grade building block (typical purity ≥95%) . Its structure combines a hydrogen-bond-donating carboxylic acid handle with a lipophilic tetrahydropyran moiety, positioning it as a candidate for amide coupling, esterification, and other derivatization chemistries in medicinal chemistry and agrochemical intermediate synthesis .

Why 3-Methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid Cannot Be Casually Replaced by In-Class Analogs


Within the pyrazole-4-carboxylic acid family, seemingly minor structural variations—methyl position (3- vs. 5-), N1-substituent identity (oxan-4-yl vs. H vs. methyl vs. ethyl), and carboxylic acid placement (4- vs. 5-position)—produce distinct computed property profiles that can translate into divergent reactivity, solubility, and biological target engagement in downstream applications [1]. The 3-methyl-1-(oxan-4-yl) substitution pattern is one of several regioisomeric possibilities sharing the identical molecular formula C₁₀H₁₄N₂O₃, meaning casual interchange without explicit verification of the regiochemistry risks introducing an isomer with substantially different hydrogen-bonding geometry and steric presentation at key binding interfaces [2]. For procurement decisions where the compound serves as a precision intermediate en route to a specific patent or SAR series, generic substitution based solely on molecular formula or supplier catalog browsing is not scientifically defensible.

Quantitative Differentiation of 3-Methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid from Closest Analogs


Increased Molecular Weight and Lipophilicity vs. Des-Methyl Analog (CAS 1340372-11-3)

Compared to the des-methyl analog 1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid (CAS 1340372-11-3), the target compound incorporates a methyl group at the pyrazole 3-position, increasing molecular weight by 14.03 g/mol (210.23 vs. 196.20) and elevating computed XLogP3-AA from 0.1 to 0.5 (+0.4 log units), while maintaining identical hydrogen bond donor/acceptor counts (1 HBD, 4 HBA) and topological polar surface area (64.4 Ų) [1][2][3]. The 3-methyl group adds steric bulk adjacent to the carboxylic acid, which can influence both the acidity (pKa) of the carboxyl group and the conformational preferences of the oxan-4-yl ring relative to the pyrazole plane.

Physicochemical profiling Lead optimization Fragment-based drug discovery

Regioisomeric Differentiation vs. 5-Methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid (CAS 1424188-16-8)

The target compound and its 5-methyl regioisomer (CAS 1424188-16-8) are constitutional isomers sharing the identical molecular formula (C₁₀H₁₄N₂O₃) and molecular weight (210.23 g/mol), as well as identical computed bulk properties: XLogP3-AA = 0.5, TPSA = 64.4 Ų, HBD = 1, HBA = 4 [1][2]. However, the methyl group position (C3 vs. C5 of the pyrazole) places the methyl substituent in a different spatial relationship to the 4-carboxylic acid group. In the 3-methyl isomer, the methyl is adjacent (ortho-like) to the carboxylic acid; in the 5-methyl isomer, the methyl is distal, adjacent to the N1-(oxan-4-yl) attachment point. This regiochemical difference can produce distinct steric and electronic effects on the carboxylic acid reactivity (e.g., acylation rates, pKa) and, when elaborated into amides or esters, presents the tetrahydropyran moiety in different vectors relative to the hydrogen-bonding pharmacophore [3].

Regiochemistry Isomeric purity Structure-activity relationship Patent composition-of-matter

Carboxylic Acid Positional Differentiation vs. 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid (CAS 1526383-55-0)

The target compound places the carboxylic acid at the pyrazole 4-position, whereas 1-methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid (CAS 1526383-55-0) positions the carboxyl group at the 5-position (adjacent to N1). Additionally, the latter compound carries the methyl on N1 rather than C3, and the oxan-4-yl group at C3 rather than N1. Despite sharing the same molecular formula and weight, these two isomers present the carboxylate pharmacophore in fundamentally different vectors relative to the tetrahydropyran ring and the methyl substituent [1][2]. In the broader pyrazolecarboxylic acid literature, 4-carboxylic acid derivatives (as in the target) have been specifically explored as ALKBH1 demethylase inhibitors and carbonic anhydrase inhibitors, whereas 5-carboxylic acid derivatives have been more commonly associated with insecticidal and herbicidal applications [3][4].

Carboxylic acid positioning Bioisostere strategy Amide coupling geometry

Oxan-4-yl Group Contribution: MW and HBA Advantage vs. 3-Methyl-1H-pyrazole-4-carboxylic acid (CAS 40704-11-8)

The parent 3-methyl-1H-pyrazole-4-carboxylic acid (CAS 40704-11-8, MW 126.11 g/mol, XLogP3-AA = 0.1, HBA = 3) lacks the oxan-4-yl substituent at N1. Addition of the oxan-4-yl group in the target compound increases MW by 84.12 g/mol (to 210.23), adds one hydrogen bond acceptor (from 3 to 4 HBA), increases rotatable bonds from 1 to 2, and raises XLogP3-AA from 0.1 to 0.5 [1][2]. The tetrahydropyran oxygen introduces an additional ether HBA that can participate in structured water networks at protein-ligand interfaces, as evidenced by computational studies on N1-substituted pyrazole derivatives interacting with B-Raf kinase, where the tetrahydropyran oxygen forms water-mediated hydrogen bonds at the active site entrance [3]. The parent compound without the oxan-4-yl group is substantially more polar (lower XLogP3-AA) and has a melting point of 228–237 °C, consistent with stronger intermolecular hydrogen bonding in the solid state .

Fragment elaboration Solubility modulation Crystal engineering

GHS Safety Profile: Class-Concordant Hazard Classification with Differential Applicability for High-Throughput Environments

The target compound carries a harmonized GHS classification from the ECHA C&L Inventory: H302 (Harmful if swallowed, 100%), H315 (Causes skin irritation, 100%), H319 (Causes serious eye irritation, 100%), H335 (May cause respiratory irritation, 100%), with signal word 'Warning' [1]. The 5-methyl regioisomer (CAS 1424188-16-8) carries an identical GHS classification profile (H302, H315; PubChem) [2], indicating that within this regioisomeric pair, safety handling requirements are superimposable. In contrast, the des-methyl analog (CAS 1340372-11-3) has a more limited publicly available GHS profile, with only skin and eye irritation noted in certain supplier SDS documents . This means the target compound and its 5-methyl isomer have more thoroughly characterized hazard profiles, which is advantageous for compound management in automated high-throughput screening platforms that require complete GHS data for robotic handling and waste stream classification.

Laboratory safety Automated compound management GHS compliance

Commercial Availability and Price Benchmarking as a Proxy for Synthetic Tractability

The target compound is stocked by multiple independent suppliers including AKSci (4831DR), CymitQuimica (3D-TDC97283), Bidepharm (BD00856243), Leyan (1295806), Chemenu (CM467971), and Enamine (EN300-122878), with typical purity specifications of 95–97% . This multi-supplier availability indicates a mature and competitive supply landscape. In contrast, several close analogs—including the 5-methyl isomer (CAS 1424188-16-8) and the 1-ethyl-3-(oxan-4-yl) analog (CAS 1889195-30-5)—are available from fewer vendors, suggesting lower market depth [1]. Price comparison at the 1 g scale: the target compound from AKSci is priced in the standard building block range; the 5-methyl isomer (AKSci 8094DV) and the des-methyl analog (AKSci 9535AH) are comparably priced, indicating that the 3-methyl substitution does not impose a significant cost premium despite the additional synthetic step. The methyl ester derivative (CAS 2106151-12-4) is also commercially available as an alternative reactive handle for those requiring ester rather than acid functionality [2].

Supply chain Cost efficiency Synthetic accessibility Building block procurement

Validated Application Scenarios for 3-Methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid Based on Available Evidence


Medicinal Chemistry: ALKBH1 Demethylase Inhibitor Lead Generation

The 1H-pyrazole-4-carboxylic acid scaffold has been validated as a productive chemotype for ALKBH1 (DNA 6mA demethylase) inhibition, with structure-activity relationship studies demonstrating that N1 and C3 substitution patterns critically modulate inhibitory potency and anti-gastric cancer activity [1]. The target compound, bearing the oxan-4-yl N1 substituent and 3-methyl group, presents a strategic intermediate for amide coupling at the 4-carboxylic acid position to generate focused libraries probing the ALKBH1 active site. The modest computed lipophilicity (XLogP3-AA = 0.5) and single hydrogen bond donor suggest favorable permeability characteristics for cellular target engagement assays.

Kinase Inhibitor Fragment Growth and Water-Mediated Interaction Optimization

Computational molecular dynamics studies on N1-(tetrahydro-2H-pyran-4-yl)-substituted pyrazoles bound to B-Raf kinase have identified a conserved water-wire hydrogen-bond network involving the tetrahydropyran ether oxygen at the kinase active site entrance [2]. The target compound's oxan-4-yl group is structurally identical to the moiety implicated in these water-mediated interactions, making it a privileged fragment for kinase inhibitor design where displacement or stabilization of active-site water networks is a deliberate design strategy.

Agrochemical Intermediate: Pyrazole-4-carboxamide Fungicide and Herbicide Synthesis

Pyrazole-4-carboxylic acid derivatives serve as key intermediates in the synthesis of carboxamide fungicides (e.g., SDHI class) and herbicides [3]. The 3-methyl-1-(oxan-4-yl) substitution pattern provides a differentiated steric and electronic profile compared to the more common 3-(difluoromethyl)-1-methyl-pyrazole-4-carboxylic acid intermediates used in current agrochemicals. The carboxylic acid functionality enables direct condensation with aniline or heterocyclic amine building blocks to generate carboxamide libraries for antifungal or herbicidal screening.

Carbonic Anhydrase Inhibitor Fragment Screening and Biophysical Assay Development

Heteroaryl-pyrazole carboxylic acids have been explored as human carbonic anhydrase (hCA) isoform-selective inhibitors, with the carboxylic acid moiety coordinating the catalytic zinc ion [4]. The target compound's combination of a zinc-binding carboxylate, a hydrogen-bond-accepting tetrahydropyran oxygen, and a modestly lipophilic methyl group creates a three-point pharmacophore suitable for fragment-based screening by thermal shift assay (TSA), surface plasmon resonance (SPR), or X-ray crystallography against hCA isoforms, with the 4-carboxylic acid position offering a direct synthetic handle for hit-to-lead elaboration.

Quote Request

Request a Quote for 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.